molecular formula C9H15NO3S B14064903 Ethanamine, 4-methylbenzenesulfonate CAS No. 102520-37-6

Ethanamine, 4-methylbenzenesulfonate

Cat. No.: B14064903
CAS No.: 102520-37-6
M. Wt: 217.29 g/mol
InChI Key: SPWQZXFBGZCHIU-UHFFFAOYSA-N
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Description

Ethanamine, 4-methylbenzenesulfonate, also known as ethylammonium tosylate, is an organic compound with the molecular formula C9H15NO3S. It is a salt formed from the reaction of ethanamine (ethylamine) and 4-methylbenzenesulfonic acid (tosyl acid). This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 4-methylbenzenesulfonate can be synthesized through the reaction of ethanamine with 4-methylbenzenesulfonic acid. The reaction typically involves mixing ethanamine with an equimolar amount of 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to form amine derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted ethanamine derivatives can be formed.

    Oxidation Products: Oxidation typically yields sulfonic acid derivatives.

    Reduction Products: Reduction results in the formation of amine derivatives.

Scientific Research Applications

Ethanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and Schiff bases.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanamine, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethanamine group can donate electrons, making it a good nucleophile, while the sulfonate group can accept electrons, making it a good electrophile. This dual functionality allows the compound to participate in a wide range of chemical reactions, targeting different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N-ethyl-, 4-methylbenzenesulfonate: Similar in structure but with an additional ethyl group.

    Toluene-4-sulfonic acid, compound with ethylamine: Another similar compound with slight variations in the molecular structure.

Uniqueness

Ethanamine, 4-methylbenzenesulfonate is unique due to its balanced reactivity as both a nucleophile and electrophile, making it versatile in various chemical reactions. Its specific structure also allows for targeted applications in scientific research and industrial processes, distinguishing it from other similar compounds.

Properties

CAS No.

102520-37-6

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

ethanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C2H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3/h2-5H,1H3,(H,8,9,10);2-3H2,1H3

InChI Key

SPWQZXFBGZCHIU-UHFFFAOYSA-N

Canonical SMILES

CCN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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